Docosyl isooctanoate

Description

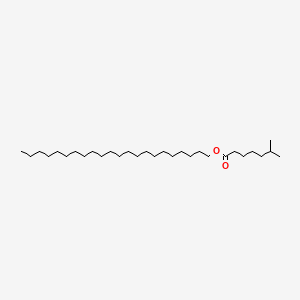

Structure

2D Structure

Properties

CAS No. |

84896-43-5 |

|---|---|

Molecular Formula |

C30H60O2 |

Molecular Weight |

452.8 g/mol |

IUPAC Name |

docosyl 6-methylheptanoate |

InChI |

InChI=1S/C30H60O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-28-32-30(31)27-24-23-26-29(2)3/h29H,4-28H2,1-3H3 |

InChI Key |

UOFUPTSGROPXQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Docosyl Isooctanoate: A Comprehensive Technical Review

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 26, 2025

This technical guide provides a detailed overview of Docosyl Isooctanoate, a high molecular weight ester. Due to the limited direct experimental data available for this specific compound, this document synthesizes information from its constituent precursors, Docosanol and Isooctanoic Acid, and draws parallels with analogous long-chain fatty acid esters. The information is presented to support research and development activities where the properties of such a molecule are of interest.

Chemical Identity and Structure

This compound is the ester formed from the reaction of docosanol (a 22-carbon saturated fatty alcohol) and isooctanoic acid (a branched-chain eight-carbon carboxylic acid). The "isooctanoate" designation can refer to several isomers, with 6-methylheptanoate being a common form. For the purpose of this guide, we will consider isooctanoic acid in its branched form.

The chemical structure consists of a long C22 alkyl chain linked via an ester functional group to a branched C8 alkyl chain. This structure imparts significant lipophilicity and a high molecular weight.

Physicochemical Properties

Table 1: Physicochemical Properties of Precursors

| Property | Docosanol (Behenyl Alcohol) | Isooctanoic Acid |

| Synonyms | 1-Docosanol, Behenic Alcohol | 6-Methylheptanoic Acid |

| CAS Number | 661-19-8[3] | 25103-52-0[4][5] |

| Molecular Formula | C22H46O[3] | C8H16O2[4] |

| Molecular Weight | 326.609 g/mol [3] | 144.21 g/mol |

| Appearance | White, waxy solid[6] | Colorless to pale yellow liquid[4] |

| Melting Point | 70 °C[3] | - |

| Boiling Point | 180 °C at 29 Pa[3] | - |

| Solubility | Insoluble in water; soluble in organic solvents[7] | Slightly soluble in water; soluble in ethanol and ether[4] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C30H60O2 | Derived from the combination of docosanol (C22H46O) and isooctanoic acid (C8H16O2) with the loss of one water molecule. |

| Molecular Weight | ~452.8 g/mol | Sum of the molecular weights of the precursors minus the molecular weight of water. |

| Appearance | Waxy solid at room temperature | High molecular weight esters are typically solids.[1] |

| Boiling Point | Very high | Esters have lower boiling points than their corresponding carboxylic acids but increase with molecular weight.[8] |

| Melting Point | Likely above room temperature | The long saturated docosyl chain will contribute to a solid state at room temperature. |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents | The long hydrocarbon chains make the molecule highly nonpolar and hydrophobic.[8][9] |

| Density | < 1 g/cm³ | Typical for long-chain esters. |

Synthesis of this compound

The primary method for synthesizing esters is the Fischer esterification reaction. This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[10][11]

Reaction Pathway

The synthesis of this compound proceeds via the acid-catalyzed esterification of docosanol and isooctanoic acid.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Exploring high molecular weight vinyl ester polymers made by PET-RAFT - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1-Docosanol - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. Isooctanoic acid | 25103-52-0 [chemicalbook.com]

- 6. rierdenchemical.com [rierdenchemical.com]

- 7. DOCOSANOL (BEHENYL ALCOHOL) - Ataman Kimya [atamanchemicals.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. The Chemistry of Esters: Structure, Properties, and Applications - HSC Chemistry [hscprep.com.au]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis and Purification of Docosyl Isooctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosyl isooctanoate, a long-chain ester, possesses physicochemical properties that make it a candidate for investigation in various applications, including as a lubricant, emollient, or a component in drug delivery systems. Its synthesis involves the esterification of docosanol (behenyl alcohol) with isooctanoic acid (2-ethylhexanoic acid). This guide outlines potential chemical and enzymatic routes for its synthesis, followed by a comprehensive purification and characterization strategy.

Proposed Synthesis Methodologies

Two primary routes are proposed for the synthesis of this compound: classical Fischer-Speier esterification and a more contemporary enzymatic approach.

Chemical Synthesis: Fischer-Speier Esterification

This acid-catalyzed esterification is a standard method for producing esters from a carboxylic acid and an alcohol.

Reaction:

Docosanol + Isooctanoic Acid --(H+)--> this compound + Water

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve docosanol (1 equivalent) and isooctanoic acid (1.2 equivalents) in a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.02 equivalents).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials.

-

Work-up: Upon completion, cool the reaction mixture. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often proceeding under more environmentally friendly conditions.[1][2] Lipases are commonly employed for esterification reactions.

Reaction:

Docosanol + Isooctanoic Acid --(Lipase)--> this compound + Water

Experimental Protocol:

-

Reactant and Enzyme Preparation: In a temperature-controlled shaker, combine docosanol (1 equivalent) and isooctanoic acid (1 equivalent) in a solvent-free system or a minimal amount of a non-polar organic solvent. Add a commercially available lipase, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin).

-

Reaction Conditions: Maintain the reaction at a specific temperature, typically between 40-60°C, with constant agitation to ensure proper mixing.

-

Water Removal: To drive the reaction forward, water can be removed by applying a vacuum or by adding molecular sieves to the reaction mixture.

-

Monitoring: The progress of the esterification can be monitored by analyzing aliquots of the reaction mixture using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Enzyme Removal and Product Isolation: Once the desired conversion is achieved, the immobilized enzyme can be easily removed by filtration. The remaining mixture contains the crude this compound.

Purification of this compound

The crude product from either synthesis method will contain unreacted starting materials, by-products, and residual catalyst. A multi-step purification process is necessary to obtain the pure ester.

Experimental Protocol:

-

Liquid-Liquid Extraction: For the chemical synthesis, the initial work-up with sodium bicarbonate and brine serves as the first purification step.

-

Column Chromatography: The most effective method for purifying the crude ester is column chromatography over silica gel.[3]

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane is a suitable eluent system. The polarity can be optimized based on TLC analysis of the crude product.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

-

-

Distillation (Optional): If the product is an oil and has a suitable boiling point, vacuum distillation can be considered for large-scale purification.[3][4] However, given the high molecular weight of this compound, this may require high vacuum and temperature, which could lead to degradation.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis and purification of this compound.

| Parameter | Chemical Synthesis (Fischer-Speier) | Enzymatic Synthesis |

| Reactant Ratio (Alcohol:Acid) | 1 : 1.2 | 1 : 1 |

| Catalyst | p-Toluenesulfonic acid | Lipase (e.g., Novozym 435) |

| Reaction Temperature | Reflux (e.g., Toluene ~111°C) | 40 - 60°C |

| Reaction Time | 4 - 8 hours | 24 - 72 hours |

| Crude Yield | > 90% | Variable (dependent on conditions) |

| Purification Method | Column Chromatography | Filtration followed by Column Chromatography |

| Final Purity | > 98% | > 98% |

| Overall Yield | 70 - 85% | 60 - 80% |

Characterization of this compound

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.[5]

| Analytical Technique | Purpose | Expected Observations |

| 1H NMR & 13C NMR | Structural elucidation and confirmation of ester formation. | Signals corresponding to the docosyl and isooctanoyl moieties, with characteristic shifts for the ester linkage. |

| FT-IR Spectroscopy | Identification of functional groups. | A strong carbonyl (C=O) stretch around 1740 cm-1, characteristic of an ester. Absence of a broad O-H stretch from the starting alcohol and carboxylic acid. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of this compound (C30H60O2). |

| Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. |

Visualizations

Experimental Workflow: Chemical Synthesis and Purification

Caption: Workflow for the chemical synthesis and purification of this compound.

Experimental Workflow: Enzymatic Synthesis and Purification

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Conclusion

The synthesis of this compound can be approached through both classical chemical and modern enzymatic methods. While Fischer-Speier esterification is a robust and high-yielding method, enzymatic synthesis provides a milder and more sustainable alternative. A thorough purification by column chromatography followed by comprehensive characterization using spectroscopic and chromatographic techniques is crucial to ensure the identity and purity of the final product. The methodologies outlined in this guide provide a solid foundation for researchers and scientists to produce and characterize this compound for further investigation and application development.

References

Docosyl isooctanoate physical and chemical properties

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of Docosyl Isooctanoate (CAS 84896-43-5)

Executive Summary

This document provides a technical overview of this compound. Despite a comprehensive search of scientific literature and chemical databases, publicly available experimental data on the physical and chemical properties of this compound is scarce. This guide presents the available identifying information and computed data. In light of the absence of specific experimental protocols, a general methodology for the characterization of long-chain esters is provided as a reference for researchers. Furthermore, a logical workflow for compound characterization is visualized.

Compound Identification

This compound is a long-chain ester. The following identifiers have been confirmed:

-

IUPAC Name: docosyl 6-methylheptanoate

-

CAS Number: 84896-43-5

-

Molecular Formula: C₃₀H₆₀O₂

Physical and Chemical Properties

| Property | Value (Computed) | Data Source |

| Molecular Weight | 452.80 g/mol | Guidechem |

| Topological Polar Surface Area (PSA) | 26.3 Ų | Guidechem |

| logP (Octanol-Water Partition Coefficient) | 10.57 | Guidechem |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound have not been found in the reviewed literature. However, a general workflow for the characterization of a novel long-chain ester is presented below. This can be adapted for this compound.

Objective: To synthesize and characterize this compound.

Materials:

-

Docosanol

-

Isooctanoic acid (or its acid chloride/anhydride)

-

Appropriate solvent (e.g., toluene, dichloromethane)

-

Acid or base catalyst (if necessary)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography, distillation equipment)

-

Analytical instrumentation (NMR, FT-IR, Mass Spectrometry, DSC)

Methodology:

-

Synthesis:

-

The synthesis would typically involve an esterification reaction between docosanol and isooctanoic acid or a derivative.

-

A common method is the Fischer-Speier esterification, which involves refluxing the alcohol and carboxylic acid in the presence of an acid catalyst.

-

Alternatively, for higher yields and milder conditions, the reaction of docosanol with isooctanoyl chloride in the presence of a non-nucleophilic base could be employed.

-

The reaction progress would be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

-

Purification:

-

Upon completion, the reaction mixture would be worked up to remove the catalyst and unreacted starting materials.

-

Purification of the crude product would likely be achieved by column chromatography on silica gel or by recrystallization.

-

-

Structural Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the structure of the ester, identifying the characteristic proton and carbon signals of the docosyl and isooctanoate moieties.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would be recorded to identify the key functional groups, most notably the ester carbonyl (C=O) stretch.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

-

-

Physicochemical Characterization:

-

Melting Point: The melting point would be determined using a differential scanning calorimeter (DSC) or a standard melting point apparatus.

-

Solubility: The solubility in various solvents (e.g., water, ethanol, acetone, hexane) would be assessed.

-

Appearance: The physical state (e.g., solid, liquid, wax) and color at room temperature would be recorded.

-

Logical Workflow for Compound Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding any biological activity or signaling pathways associated with this compound. Further research would be required to investigate its potential roles in biological systems.

Conclusion

This compound is a chemical entity for which detailed experimental data is not widely available. This guide has provided the known identifying information and a general framework for its experimental characterization. Researchers interested in this compound will need to perform de novo synthesis and a full suite of analytical tests to establish its physical, chemical, and biological properties.

Docosyl isooctanoate molecular weight and formula

This technical guide provides an in-depth overview of the physicochemical properties of docosyl isooctanoate, a long-chain ester of significant interest in various scientific and industrial applications. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and material science.

Physicochemical Properties

This compound is an ester with a long aliphatic chain, which imparts specific properties such as high lipophilicity and a waxy nature at room temperature. Its molecular characteristics are fundamental to understanding its behavior in various formulations and biological systems.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C30H60O2[1] |

| Molecular Weight | 452.7962 g/mol [1] |

| Exact Mass | 452.45933115 u[1] |

| Monoisotopic Mass | 452.45933115 u[1] |

Molecular Structure and Identification

The structural representation of this compound reveals a docosyl (C22) alcohol moiety esterified with isooctanoic acid. The IUPAC name for this compound is docosyl 6-methylheptanoate.

Caption: Relationship between this compound and its key identifiers.

Experimental Protocols

Detailed experimental methodologies for the determination of the molecular weight and formula of this compound typically involve mass spectrometry and elemental analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule. The sample is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio of the resulting ions is measured. The exact mass provides a highly accurate determination of the elemental composition, confirming the molecular formula.

Elemental Analysis: Combustion analysis is a standard method to determine the empirical formula of a compound. A known mass of the substance is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide and water) are collected and weighed. The percentages of carbon and hydrogen in the original compound are then calculated, which can be used to determine the empirical and subsequently the molecular formula.

References

Predicted Mechanism of Action of Docosyl Isooctanoate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

Docosyl isooctanoate is a lipophilic ester molecule comprised of docosanol (a 22-carbon saturated fatty alcohol) and isooctanoic acid (a branched-chain eight-carbon fatty acid). While direct pharmacological studies on this compound are not publicly available, a predicted mechanism of action can be postulated based on the well-documented biological activities of its constituent moieties. This whitepaper outlines a bifurcated mechanism, proposing that upon topical application, this compound may be hydrolyzed by cutaneous esterases into docosanol and isooctanoic acid, which then exert their individual effects. The primary predicted pharmacological action is antiviral, driven by the known membrane-fusion inhibitory properties of docosanol. A secondary, localized metabolic effect is predicted based on the role of medium-chain fatty acids like isooctanoic acid in cellular energy metabolism. This document provides a detailed exploration of these predicted pathways, supported by data on the parent molecules, and proposes experimental protocols to validate these hypotheses.

Introduction

This compound is an ester formed from a long-chain saturated alcohol (docosanol) and a medium-chain branched fatty acid (isooctanoic acid). Its physical properties suggest its use as an emollient or formulation excipient in topical preparations. However, the known and potent biological activity of docosanol as an antiviral agent suggests that this compound could serve as a prodrug, delivering docosanol to the skin. This guide explores the predicted mechanism of action of this compound, focusing on its potential hydrolysis and the subsequent biological effects of its components.

Predicted Bifurcated Mechanism of Action

The core of the predicted mechanism of action for this compound is its hydrolysis by esterases present in the skin.[1][2][3] This enzymatic cleavage would release docosanol and isooctanoic acid, which are then predicted to follow their respective and distinct biological pathways.

Pathway 1: Antiviral Action of the Docosanol Moiety

The primary predicted pharmacological effect of this compound is derived from the release of docosanol. Docosanol is the active ingredient in the FDA-approved topical antiviral medication Abreva® and its mechanism of action against lipid-enveloped viruses, such as Herpes Simplex Virus (HSV), is well-characterized.[4][5][6][7][8]

-

Inhibition of Viral-Host Cell Fusion: Docosanol integrates into the plasma membrane of host cells.[4][7] This incorporation alters the fluidity and structure of the cell membrane. The altered membrane becomes a less permissive environment for the fusion of the viral envelope with the host cell, a critical step for viral entry.[4][5][6]

-

Physical Barrier to Viral Entry: By modifying the host cell membrane, docosanol effectively creates a physical barrier that prevents the virus from entering the cell and initiating its replication cycle.[4][7][8] It is important to note that docosanol does not directly inactivate the virus but rather blocks a crucial early stage of infection.[4][6]

Pathway 2: Metabolic Fate of the Isooctanoic Acid Moiety

Upon hydrolysis, isooctanoic acid, a medium-chain fatty acid, is expected to be locally metabolized by skin cells for energy.

-

Cellular Uptake and Activation: Medium-chain fatty acids can readily enter cells and are activated to their acyl-CoA esters in the cytoplasm.

-

Beta-Oxidation: Isooctanoyl-CoA would then be transported into the mitochondria to undergo beta-oxidation. This metabolic pathway breaks down the fatty acid into acetyl-CoA units, which can then enter the citric acid cycle for the production of ATP.

Data Presentation

As there is no direct quantitative data for this compound, the following tables summarize the relevant properties of its constituent parts.

Table 1: Physicochemical and Biological Properties of Docosanol

| Property | Value/Description | Reference |

| Chemical Formula | C22H46O | [6] |

| Molecular Weight | 326.6 g/mol | [6] |

| Mechanism of Action | Inhibition of viral-host cell membrane fusion | [4][5][6] |

| Therapeutic Use | Topical treatment of recurrent orofacial herpes simplex | [6][7] |

| Target | Host cell plasma membrane | [4][7] |

Table 2: Properties and Metabolic Role of Isooctanoic Acid (as a representative medium-chain fatty acid)

| Property | Value/Description | Reference |

| Chemical Formula | C8H16O2 | [9] |

| Metabolic Pathway | Beta-oxidation | [10] |

| Primary Function | Cellular energy source | [10] |

| Industrial Uses | Production of plasticizers, stabilizers, and in cosmetics | [11][12] |

Mandatory Visualizations

Predicted Signaling Pathway of this compound

Caption: Predicted bifurcated mechanism of this compound.

Experimental Workflow for Mechanism Validation

Caption: Proposed experimental workflow for mechanism validation.

Experimental Protocols

The following are proposed, high-level experimental protocols to investigate the predicted mechanism of action of this compound.

In Vitro Esterase Hydrolysis Assay

-

Objective: To determine if and at what rate this compound is hydrolyzed by cutaneous esterases.

-

Methodology:

-

Prepare a homogenate of human epidermal tissue, which contains a mixture of cutaneous enzymes.

-

Incubate a known concentration of this compound with the skin homogenate at 37°C.

-

Collect samples at various time points.

-

Quench the enzymatic reaction.

-

Extract the samples and analyze for the presence and concentration of docosanol and isooctanoic acid using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

A control with heat-inactivated homogenate should be run in parallel.

-

In Vitro Antiviral Plaque Reduction Assay

-

Objective: To assess the antiviral activity of this compound, presumably following its hydrolysis to docosanol.

-

Methodology:

-

Culture a monolayer of host cells (e.g., Vero cells) susceptible to a lipid-enveloped virus (e.g., Herpes Simplex Virus 1).

-

Pre-treat the cells with varying concentrations of this compound, docosanol (positive control), and a vehicle control.

-

Infect the cell monolayers with a known titer of the virus.

-

After an incubation period to allow for viral entry and replication, the cells are overlaid with a medium containing a gelling agent to restrict viral spread to adjacent cells, thus forming plaques.

-

After a further incubation period, the cells are fixed and stained, and the viral plaques are counted.

-

The reduction in the number of plaques in treated wells compared to the vehicle control is used to determine the antiviral activity.

-

Ex Vivo Skin Permeation Study (Franz Diffusion Cell)

-

Objective: To evaluate the permeation of this compound through the skin and to quantify the release of docosanol and isooctanoic acid.

-

Methodology:

-

Mount a section of excised human or porcine skin on a Franz diffusion cell, separating the donor and receptor compartments.

-

Apply a formulation containing this compound to the epidermal surface (donor compartment).

-

The receptor compartment is filled with a physiologically relevant buffer and maintained at a constant temperature.

-

At predetermined time intervals, collect samples from the receptor fluid.

-

At the end of the experiment, the skin surface is washed, and the different skin layers (stratum corneum, epidermis, dermis) are separated.

-

Analyze the receptor fluid and the extracts from the skin layers for the concentrations of this compound, docosanol, and isooctanoic acid using LC-MS/MS.

-

Conclusion

The proposed mechanism of action for this compound is that of a prodrug, which, upon topical application, is enzymatically cleaved into its active components: the antiviral agent docosanol and the metabolizable fatty acid isooctanoic acid. The primary therapeutic potential is predicted to be the antiviral effect of docosanol, which inhibits the fusion of enveloped viruses with host cells. This whitepaper provides a foundational hypothesis for the biological activity of this compound and outlines a clear experimental path for its validation. Further research is warranted to confirm these predictions and to explore the full therapeutic potential of this molecule.

References

- 1. Ester hydrolysis and conjugation reactions in intact skin and skin homogenate, and by liver esterase of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Hydrolysis of parabenes by extracts from differing layers of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Docosanol? [synapse.patsnap.com]

- 5. Docosanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. carecard.com [carecard.com]

- 8. droracle.ai [droracle.ai]

- 9. Isooctanoic acid | C8H16O2 | CID 90716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isooctanoic acid CAS#: 25103-52-0 [m.chemicalbook.com]

- 12. nbinno.com [nbinno.com]

A Technical Guide to the Solubility of Docosyl Isooctanoate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosyl isooctanoate, a long-chain branched ester, is a molecule with significant potential in the pharmaceutical and cosmetic industries. Its utility as an emollient, lubricant, and potential drug delivery vehicle is intrinsically linked to its solubility characteristics in a variety of solvents. Understanding its behavior in different solvent systems is critical for formulation development, ensuring product stability, and optimizing bioavailability. This technical guide provides a comprehensive overview of the expected solubility of this compound, outlines detailed experimental protocols for its quantitative determination, and presents a logical workflow for solubility assessment.

Due to the specific nature of this compound, publicly available quantitative solubility data is limited. Therefore, this guide draws upon established principles of lipid and ester solubility, and data from analogous long-chain esters to predict its behavior. As a long-chain, waxy solid, this compound is anticipated to be poorly soluble in polar solvents like water and highly soluble in non-polar organic solvents.

Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." this compound possesses a long, non-polar alkyl chain (docosyl) and a branched, slightly less non-polar ester group (isooctanoate). This structure dictates its solubility profile.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane | High | The long alkyl chain of this compound will have strong van der Waals interactions with non-polar aliphatic solvents. |

| Non-Polar Aromatic | Toluene, Benzene | High | Similar to aliphatic solvents, aromatic solvents will effectively solvate the non-polar regions of the molecule. |

| Chlorinated Solvents | Chloroform, Dichloromethane | High | These solvents have the ability to dissolve a wide range of organic compounds, including long-chain esters. |

| Esters | Ethyl Acetate, Isopropyl Myristate | Moderate to High | The ester group in the solvent can interact favorably with the ester group of this compound, while the alkyl chains are also compatible. |

| Ketones | Acetone, Methyl Ethyl Ketone | Low to Moderate | While polar, the carbonyl group can interact with the ester. However, the overall polarity of the solvent may limit the solubility of the long alkyl chain. |

| Alcohols | Ethanol, Isopropanol | Low | The hydrogen-bonding network of alcohols is not conducive to solvating the large, non-polar docosyl chain. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Low | The high polarity and hydrogen bond accepting nature of these solvents make them poor solvents for non-polar compounds. |

| Polar Protic | Water | Insoluble | The hydrophobic nature of the long alkyl chain leads to negligible solubility in water. |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of a waxy solid like this compound requires precise experimental methods. The following protocols are recommended:

Gravimetric Method (Shake-Flask)

This is a classical and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled as solubility is temperature-dependent.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-equilibrated syringe to avoid precipitation upon cooling.

-

Solvent Evaporation: The collected sample is transferred to a pre-weighed container, and the solvent is evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Quantification: The container with the dried residue is weighed, and the mass of the dissolved this compound is determined.

-

Calculation: The solubility is calculated and expressed in units such as g/100 mL, mg/L, or molarity.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for determining solubility in complex mixtures or when only small sample volumes are available.

Methodology:

-

Preparation of Saturated Solution and Sampling: Follow steps 1-4 of the Gravimetric Method.

-

Sample Dilution: The collected supernatant is accurately diluted with a suitable solvent to a concentration within the linear range of the HPLC detector.

-

HPLC Analysis: The diluted sample is injected into an HPLC system equipped with an appropriate column (e.g., a reverse-phase C18 column) and a suitable detector (e.g., a UV detector if the molecule has a chromophore, or an Evaporative Light Scattering Detector (ELSD) for non-chromophoric compounds like this compound).

-

Quantification: The concentration of this compound in the diluted sample is determined by comparing its peak area to a calibration curve prepared from standards of known concentration.

-

Calculation: The original solubility in the saturated solution is calculated by taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General workflow for the experimental determination of this compound solubility.

Conclusion

Spectroscopic Profile of Docosyl Isooctanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Docosyl Isooctanoate, a long-chain branched ester. Due to the limited availability of directly published experimental spectra for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of its constituent parts—docosanol and isooctanoic acid (commonly 2-ethylhexanoic acid)—and spectral data from structurally analogous compounds. This guide also details the standard experimental protocols for obtaining such data.

The structural formula of Docosyl 2-ethylhexanoate, the most probable structure for "this compound," is presented below:

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | Triplet | 2H | -O-CH₂ -(CH₂)₂₀CH₃ |

| ~2.25 | Multiplet | 1H | -C(=O)-CH (CH₂CH₃)- |

| ~1.55 | Multiplet | 2H | -O-CH₂-CH₂ -(CH₂)₁₉CH₃ |

| ~1.25 | Broad Singlet | ~70H | -(CH₂ )₁₉CH₃ and -(CH₂)₃CH₃ (of isooctanoyl) |

| ~0.88 | Multiplet | 9H | -(CH₂)₂₁CH₃ and terminal CH₃ groups of isooctanoyl |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C =O (Ester carbonyl) |

| ~65 | -O-CH₂ - |

| ~45 | -C(=O)-CH (CH₂CH₃)- |

| ~30-35 | Methylene carbons in close proximity to the ester |

| ~29.7 | -(CH₂ )n- (Repeating methylene units in docosyl chain) |

| ~22.7 | CH₂ CH₃ (Docosyl chain) |

| ~14.1 | Terminal CH₃ carbons |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Strong | C-H stretch (asymmetric, CH₂) |

| ~2850 | Strong | C-H stretch (symmetric, CH₂) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1170 | Strong | C-O stretch (Ester) |

| ~720 | Weak | -(CH₂)n- rock |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| [M]+ | Molecular ion peak (low intensity or absent in EI) |

| [M-C₈H₁₅O]⁺ | Loss of the isooctanoyl group |

| [M-C₂₂H₄₅]⁺ | Loss of the docosyl group |

| 145.12 | [C₈H₁₇O₂]⁺ (Isooctanoic acid fragment) |

| 127.11 | [C₈H₁₅O]⁺ (Isooctanoyl cation) |

| Series of CnH2n+1 | Fragmentation of the long alkyl chains |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set a spectral width of approximately 12-15 ppm.

-

Employ a relaxation delay of at least 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 0-200 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a small drop of the neat sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄, or carbon disulfide, CS₂). Use an appropriate liquid cell.

-

-

Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the salt plates/KBr pellet/solvent).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as:

-

Direct Infusion: Dissolve the sample in a volatile solvent and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, separate it using a gas chromatograph before it enters the mass spectrometer.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Separate the compound using a liquid chromatograph before introduction into the mass spectrometer.

-

-

Ionization Technique: Select an appropriate ionization method. Common techniques include:

-

Electron Ionization (EI): Provides extensive fragmentation, which is useful for structural elucidation.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that often result in a more prominent molecular ion peak.

-

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition and Analysis: Acquire the mass spectrum over a suitable m/z range. Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Docosyl Isooctanoate: A Technical Guide to Safety, Toxicity, and Regulatory Information

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Docosyl isooctanoate, a long-chain branched alkyl ester, is utilized in the cosmetics industry primarily as a skin-conditioning agent. While specific toxicological data for this compound is limited in publicly available literature, its safety profile can be effectively evaluated through a read-across approach from structurally similar alkyl esters. This methodology is consistent with the approach taken by the Cosmetic Ingredient Review (CIR) Expert Panel in their comprehensive safety assessments of alkyl esters used in cosmetics.[1][2][3] This technical guide consolidates available data on related alkyl esters to provide a robust overview of the safety, toxicity, and regulatory landscape for this compound, alongside detailed experimental protocols and visual representations of key assessment workflows.

Introduction

This compound is the ester of docosyl alcohol and isooctanoic acid. Its chemical structure, characterized by a long alkyl chain from the alcohol and a branched chain from the acid, imparts desirable emollient and skin-conditioning properties. Understanding the safety and toxicity of this ingredient is paramount for its application in cosmetic and pharmaceutical formulations. This guide provides an in-depth analysis based on the principle of read-across from well-studied analogous compounds.

Regulatory Status

Toxicological Assessment (Based on Read-Across Data)

The toxicological profile of this compound is inferred from data on other alkyl esters with similar chemical structures and properties. The CIR Expert Panel's review of alkyl esters provides a wealth of data that can be used for this purpose.[2][6]

Acute Oral Toxicity

Acute oral toxicity studies on various alkyl esters consistently demonstrate a low order of toxicity.

Table 1: Acute Oral Toxicity Data for Representative Alkyl Esters

| Test Substance | Species | Route | LD50 | Reference |

| Decyl Oleate | Rat | Gavage | > 5.0 g/kg | [7] |

| Isostearyl Neopentanoate | Rat | Oral | > 40 ml/kg | [2] |

A typical acute oral toxicity study, such as the one conducted for Decyl Oleate, follows OECD Guideline 401 or a similar protocol. Wistar-derived rats are commonly used.[7] The animals are fasted overnight prior to dosing. A single dose of the test substance is administered by gavage. For substances with low expected toxicity, a limit test at a high dose level (e.g., 5.0 g/kg) is often employed.[7] The animals are then observed for signs of toxicity and mortality at specified intervals (e.g., 1, 3, 6, and 24 hours post-dosing) and daily thereafter for a total of 14 days.[7] A full necropsy is performed on all animals at the end of the study.

Dermal and Ocular Irritation

Alkyl esters are generally found to be minimally to mildly irritating to the skin and eyes, particularly in formulations.

Table 2: Dermal and Ocular Irritation Data for Representative Alkyl Esters

| Test Substance | Species | Test Type | Concentration | Results | Reference |

| Decyl Oleate | Rabbit | Primary Dermal Irritation | 100% | Little to no irritation | [7] |

| Decyl Oleate | Rabbit | Primary Dermal Irritation | 10% in corn oil | PII = 0.08 (practically non-irritating) | [2] |

| Isodecyl Oleate | Rabbit | Eye Irritation | 100% | Little to no irritation | [7] |

The primary dermal irritation study, often referred to as the Draize test, is conducted on albino rabbits according to OECD Guideline 404. A small area of the animal's back is clipped free of fur. The test substance (typically 0.5 ml for liquids or 0.5 g for solids) is applied to the intact skin under a gauze patch. The patch is secured with tape for a specified period, usually 4 hours. After the exposure period, the patch is removed, and the skin is evaluated for erythema and edema at 24, 48, and 72 hours. The observations are scored, and a Primary Irritation Index (PII) is calculated.

Dermal Sensitization

Studies on various alkyl esters indicate a lack of sensitization potential.

Table 3: Dermal Sensitization Data for Representative Alkyl Esters

| Test Substance | Species | Test Type | Concentration | Results | Reference |

| Decyl Oleate | Guinea Pig | Buehler Test | 15% | Not a sensitizer | [7] |

| Isodecyl Oleate | Guinea Pig | Buehler Test | 15% | Not a sensitizer | [7] |

| Formulations with 1-5% Decyl Oleate | Human | Repeated Insult Patch Test | 1-5% | No signs of sensitization | [7] |

The Repeated Insult Patch Test (RIPT) is a common method to assess the sensitization potential of a substance in humans. A panel of human volunteers participates in the study. The test material is applied to the same site on the skin under an occlusive patch for 24-48 hours. This is repeated several times a week for a few weeks (induction phase). After a rest period of about two weeks, the test material is applied again to a new site on the skin (challenge phase). The site is then evaluated for any signs of an allergic reaction (erythema, edema, papules).

Genotoxicity and Carcinogenicity

The available data on a wide range of alkyl esters have not indicated any genotoxic or carcinogenic potential. The CIR Expert Panel concluded that these ingredients are safe in this regard.

Visualizing the Safety Assessment Process

The following diagrams illustrate the logical flow of a cosmetic ingredient safety assessment and the concept of read-across for alkyl esters.

Caption: Workflow for Cosmetic Ingredient Safety Assessment.

Caption: Logical Relationship for Read-Across Safety Assessment of Alkyl Esters.

Conclusion

Based on the comprehensive safety assessment of a large group of alkyl esters by the Cosmetic Ingredient Review (CIR) Expert Panel, and the principle of read-across from structurally similar compounds, this compound is considered safe for use in cosmetic products when formulated to be non-irritating. The available data on analogous alkyl esters indicate a low potential for acute toxicity, dermal and ocular irritation, and sensitization. No genotoxic or carcinogenic concerns have been identified for this class of compounds. This technical guide provides researchers, scientists, and drug development professionals with a thorough understanding of the safety profile of this compound, grounded in established scientific principles of cosmetic ingredient safety assessment.

References

- 1. Safety Assessment of Alkyl Esters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cir-safety.org [cir-safety.org]

- 3. cir-safety.org [cir-safety.org]

- 4. Substance Information - ECHA [echa.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

A Technical Guide to Long-Chain Branched Esters: Synthesis, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of long-chain branched esters, covering their synthesis, detailed characterization methodologies, and their burgeoning applications in the pharmaceutical sciences. The strategic incorporation of branched, long-chain ester moieties into drug molecules—a key prodrug strategy—offers a powerful tool to overcome challenges in drug delivery, such as poor solubility and limited membrane permeability. This document serves as an in-depth resource, compiling quantitative data, explicit experimental protocols, and visual representations of key pathways and workflows to aid researchers in this dynamic field.

Synthesis of Long-Chain Branched Esters

The synthesis of long-chain branched esters is primarily achieved through the esterification of a long-chain carboxylic acid with a branched alcohol or, more intricately for pharmaceutical applications, by introducing branching points into the acyl chain of an ester. A particularly powerful method for creating specific stereochemistry at the α-position to the ester carbonyl is the Fráter–Seebach alkylation.

General Esterification Protocols

The direct esterification of long-chain carboxylic acids with branched alcohols can be performed under acidic or basic conditions, or through coupling agent-mediated reactions.

General Synthetic Scheme for Esterification of a Drug Molecule (e.g., Bexarotene): [1]

-

Reactant Preparation: Dissolve the drug containing a carboxylic acid moiety (e.g., Bexarotene, 0.287 mmol) and the desired long-chain branched alcohol (2.87 mmol) in a suitable solvent such as dichloromethane (15 mL).

-

Coupling Agents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (0.431 mmol) and 4-dimethylaminopyridine (DMAP) (0.057 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature for a specified period (typically 16-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and purify the resulting long-chain branched ester prodrug using flash chromatography.

Diastereoselective Synthesis: The Fráter–Seebach Alkylation

The Fráter–Seebach alkylation is a highly diastereoselective method for the α-alkylation of chiral β-hydroxy esters, enabling precise control over the stereochemistry of the branched chain.[2][3][4]

Experimental Protocol for Fráter–Seebach Alkylation: [2][5]

-

Apparatus Setup: Under an inert atmosphere (e.g., argon), equip a dry, three-necked flask with a dropping funnel, a low-temperature thermometer, and a magnetic stirrer.

-

Base Preparation: In the reaction flask, prepare a solution of a strong, non-nucleophilic base, typically Lithium diisopropylamide (LDA), by adding n-butyllithium to diisopropylamine in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C). Two equivalents of the base are required to deprotonate both the hydroxyl group and the α-carbon.

-

Dianion Formation: Slowly add the chiral β-hydroxy ester to the LDA solution at -78°C to form the dianion.

-

Alkylation: Introduce the long-chain alkyl halide (e.g., iodomethane) to the dianion solution. The alkylating agent attacks from the face opposite to the chiral hydroxyl group, guided by the chelation of the lithium ion to both oxygen atoms.[2][3]

-

Quenching and Extraction: After the reaction is complete, quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and extract the product with an organic solvent.

-

Purification: Purify the resulting α-alkyl-β-hydroxy ester by column chromatography.

The use of highly reactive long-chain allylic iodides can significantly improve the yield of the α-alkylation step, which can otherwise be disappointing with saturated long-chain alkyl halides.[6]

Characterization of Long-Chain Branched Esters

A thorough characterization is essential to confirm the structure, purity, and physicochemical properties of the synthesized long-chain branched esters.

Spectroscopic and Chromatographic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized esters, including the presence of the ester linkage and the branching in the long alkyl chain.[1][7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to verify the presence of the ester carbonyl group (C=O stretch) and other functional groups.[8]

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to determine the molecular weight and fragmentation patterns of the esters, confirming their identity.[9]

-

Thin-Layer Chromatography (TLC) and Column Chromatography: These techniques are fundamental for monitoring reaction progress and for the purification of the synthesized esters.[8]

Physicochemical Properties

The physical properties of long-chain branched esters are crucial for their application, especially in drug delivery and as lubricants. Branching in the alkyl chain generally leads to improved low-temperature performance.[10]

Table 1: Physicochemical Properties of Selected Dodecanedioic Acid Based Esters [10]

| Diester Code | Alcohol Used | Pour Point (°C) | Flash Point (°C) | Viscosity at 40°C (cSt) | Viscosity at 100°C (cSt) | Viscosity Index |

| DHD | Hexanol | 10 | 250 | 20.5 | 4.5 | 165 |

| DOD | Octanol | 20 | 265 | 30.2 | 5.8 | 158 |

| D2EBD | 2-Ethylbutanol | -50 | 245 | 22.1 | 4.8 | 160 |

| D2EHD | 2-Ethylhexanol | -55 | 260 | 33.4 | 6.2 | 155 |

Data sourced from Ahmed et al. (2021).[10]

Applications in Drug Development: The Prodrug Approach

A primary application of long-chain branched esters in pharmaceuticals is in the design of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[11] Ester prodrugs are designed to improve the physicochemical properties of a drug, such as its lipophilicity, to enhance absorption and membrane permeability.[11][12]

Mechanism of Action of Ester Prodrugs

Ester prodrugs are typically activated by ubiquitous esterase enzymes found in the blood, liver, and other tissues.[] These enzymes hydrolyze the ester bond, releasing the active drug and the long-chain branched alcohol promoiety.[11][14]

Role in Cellular Signaling

While many long-chain branched esters in drug development act as carriers, it's important to note that long-chain fatty acids and their CoA esters are also recognized as signaling molecules. They can allosterically regulate enzymes involved in metabolism, such as AMP-activated protein kinase (AMPK), thereby influencing cellular energy homeostasis.[15][16] This suggests that the promoiety released from an ester prodrug could potentially have its own biological effects.

Experimental Workflow

The development and evaluation of a long-chain branched ester as a potential drug carrier or prodrug follows a logical workflow from chemical synthesis to biological evaluation.

Conclusion

Long-chain branched esters represent a versatile and powerful class of molecules with significant applications in drug development. Their tailored synthesis allows for the fine-tuning of physicochemical properties, leading to improved drug delivery profiles. The prodrug approach, utilizing endogenous esterases for activation, is a well-established strategy to enhance the therapeutic potential of various drug candidates. A thorough understanding of their synthesis, characterization, and mechanisms of action is crucial for leveraging their full potential in addressing complex pharmaceutical challenges. This guide provides a foundational resource for researchers and professionals working to innovate in this exciting area of medicinal chemistry and drug delivery.

References

- 1. Lipophilic activated ester prodrug approach for drug delivery to the intestinal lymphatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fráter–Seebach alkylation - Wikipedia [en.wikipedia.org]

- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. scirp.org [scirp.org]

- 12. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]

Docosyl Isooctanoate: An Examination of Potential Biological Activities

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Docosyl isooctanoate, a long-chain fatty acid ester, is a compound with limited publicly available data regarding its specific biological activities. This technical guide synthesizes the current state of knowledge, or lack thereof, and explores potential activities by examining its constituent molecules—docosanol and isooctanoic acid—and the broader class of long-chain fatty acid esters. While direct pharmacological data for this compound is absent from current scientific literature, this paper will provide a theoretical framework for its potential applications, primarily in cosmetics, and speculatively in other domains based on the known properties of related compounds. This guide also outlines a general methodology for the future investigation of the biological activities of such compounds.

Introduction

This compound is the ester formed from the reaction of docosanol (behenyl alcohol), a 22-carbon saturated fatty alcohol, and isooctanoic acid, a branched-chain eight-carbon carboxylic acid. Its primary applications to date have been within the cosmetics industry, where it functions as an emollient and skin conditioning agent. This is a common role for long-chain fatty acid esters, which are valued for their ability to soften and smooth the skin. Despite its use in commercial products, there is a notable absence of peer-reviewed research into the specific pharmacological or biological effects of this compound. This guide aims to bridge this knowledge gap by providing a comprehensive overview of related compounds and suggesting avenues for future research.

Analysis of Constituent Components

To infer potential biological activities of this compound, it is instructive to examine its constituent parts: docosanol and isooctanoic acid.

Docosanol (Behenyl Alcohol)

Docosanol is a well-characterized long-chain saturated fatty alcohol with established biological activity. It is the active ingredient in several over-the-counter topical creams for the treatment of herpes simplex virus (cold sores).

Antiviral Activity: The primary and most documented biological activity of docosanol is its antiviral effect. It is thought to work by inhibiting the fusion of the herpes simplex virus envelope with the host cell plasma membrane, thereby preventing the virus from entering the cell. This mechanism of action is distinct from many other antiviral drugs that target viral replication after the cell has been infected.

Isooctanoic Acid

Isooctanoic acid is a branched-chain carboxylic acid. In industrial applications, it is primarily used in the production of metal salts that serve as drying agents in paints and inks. There is limited specific research on the direct pharmacological effects of isooctanoic acid itself.

Potential Biological Activities and Applications

Given the lack of direct evidence, the potential biological activities of this compound can only be extrapolated from its chemical nature and the known activities of similar molecules.

Dermatological and Cosmetic Applications

The most established application of this compound and similar long-chain esters is in the field of cosmetics.

-

Emollient: These esters help to maintain the soft, smooth, and pliable appearance of the skin.

-

Skin Conditioning Agent: They can improve the overall condition of the skin.

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of various alkyl esters and has concluded that they are safe for use in cosmetics when formulated to be non-irritating.[1]

Speculative Therapeutic Applications

Based on the antiviral properties of docosanol, it is conceivable that this compound could be investigated for similar activities. However, it is crucial to note that the esterification of docosanol to isooctanoic acid would significantly alter its physicochemical properties, and it cannot be assumed that the ester would retain the antiviral activity of the parent alcohol.

General Experimental Protocols for Investigating Biological Activity

For a compound with no existing biological data like this compound, a systematic approach to investigation is required. The following outlines a general workflow for screening and characterizing potential biological activities.

Data Presentation

Due to the absence of published research on the biological activities of this compound, no quantitative data can be presented in tabular format at this time. Future research would be necessary to generate such data.

Conclusion

References

An In-depth Technical Guide to the Discovery and Sourcing of Docosyl Isooctanoate

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

Docosyl isooctanoate (CAS No. 84896-43-5) is an ester of significant interest for various applications, including cosmetics, pharmaceuticals, and industrial lubricants, owing to its predicted emollient and lubricating properties. This technical guide provides a comprehensive overview of this compound, from its constituent molecules to its synthesis, predicted properties, and potential sourcing channels. Given the limited publicly available data on this specific ester, this document synthesizes information from related compounds and established chemical principles to serve as a foundational resource for researchers and developers.

Introduction

This compound is an ester formed from the reaction of docosanol (a 22-carbon saturated fatty alcohol) and isooctanoic acid (a branched-chain C8 carboxylic acid). Its long carbon chain, contributed by docosanol, suggests properties such as high viscosity, low volatility, and a waxy texture, making it a candidate for use as a thickener, emollient, and lubricant. The branched nature of the isooctanoate moiety can influence its melting point and solubility in organic solvents. This guide will elaborate on the synthesis, predicted characteristics, and potential applications of this compound.

Chemical and Physical Properties

Properties of Constituent Molecules

| Property | Docosanol (Behenyl Alcohol) | Isooctanoic Acid |

| CAS Number | 661-19-8[1] | 25103-52-0[2][3] |

| Molecular Formula | C22H46O[1] | C8H16O2[4] |

| Molecular Weight | 326.60 g/mol [1] | 144.21 g/mol [4] |

| Appearance | White, waxy solid[5] | Colorless to pale yellow liquid[2] |

| Melting Point | 70 °C[1] | Not specified |

| Boiling Point | 180 °C at 29 Pa[1] | ~228 °C (estimate)[4] |

| Solubility | Insoluble in water; soluble in organic solvents[5] | Sparingly soluble in water; soluble in organic solvents[2] |

Predicted Properties of this compound

| Property | Predicted Value/Characteristic |

| CAS Number | 84896-43-5[6][7] |

| Molecular Formula | C30H60O2[6][7] |

| Molecular Weight | 452.80 g/mol [7] |

| Appearance | Waxy solid at room temperature |

| Melting Point | Estimated to be in the range of 40-60 °C |

| Boiling Point | > 300 °C at atmospheric pressure |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents |

| Density | < 1 g/cm³ |

Synthesis of this compound

The most common and industrially scalable method for synthesizing esters like this compound is through Fischer esterification. This reaction involves the acid-catalyzed reaction between a carboxylic acid (isooctanoic acid) and an alcohol (docosanol).

Proposed Experimental Protocol: Fischer Esterification

Materials:

-

Docosanol (1 equivalent)

-

Isooctanoic acid (1.2 equivalents)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.02 equivalents)

-

Toluene (as solvent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add docosanol, isooctanoic acid, and toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove excess isooctanoic acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

References

- 1. 1-Docosanol - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Isooctanoic acid CAS#: 25103-52-0 [m.chemicalbook.com]

- 4. Isooctanoic acid | 25103-52-0 [chemicalbook.com]

- 5. 1-DOCOSANOL - Ataman Kimya [atamanchemicals.com]

- 6. ä¸è§ç½åå [buysellchem.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Predicted NMR Spectral Analysis of Docosyl Isooctanoate

Introduction

Docosyl isooctanoate is an ester composed of a long-chain docosyl alcohol and isooctanoic acid. As a waxy solid, it finds applications in cosmetics and personal care products as an emollient and skin conditioning agent. Understanding its molecular structure is crucial for quality control and formulation development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating such structures. This guide presents a predicted ¹H and ¹³C NMR spectral analysis of this compound, offering a valuable resource for researchers, scientists, and drug development professionals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be dominated by signals from the long docosyl alkyl chain, with distinct signals corresponding to the protons in the isooctanoate moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Docosyl Chain | |||

| -O-CH₂ - (C1') | 4.05 | Triplet | 2H |

| -O-CH₂-CH₂ - (C2') | 1.63 | Quintet | 2H |

| -(CH₂)₁₉- (C3'-C21') | 1.25 | Broad Singlet | 38H |

| -CH₃ (C22') | 0.88 | Triplet | 3H |

| Isooctanoate Moiety | |||

| -CO-CH₂ - (C2) | 2.20 | Doublet | 2H |

| -CH(CH₃)₂ (C4, C6, or C7) | 1.15 | Multiplet | 1H |

| -CH(CH₃)₂ (C4, C6, or C7) | 0.95 | Doublet | 6H |

| Other -CH- and -CH₂- | 1.3 - 1.8 | Multiplet | - |

| Other -CH₃ | 0.85 - 0.95 | Multiplet | - |

Note: Isooctanoic acid is a mixture of branched-chain isomers, primarily dimethylhexanoic acids and methylheptanoic acids. The predicted spectrum for the isooctanoate moiety represents a simplified pattern. The exact chemical shifts and multiplicities will depend on the specific isomer(s) present.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide detailed information about the carbon framework of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Docosyl Chain | |

| -O-C H₂- (C1') | 64.4 |

| -O-CH₂-C H₂- (C2') | 28.7 |

| -(C H₂)₁₉- (C3'-C21') | 29.7 (intense peak) |

| -(C H₂)n- (other) | 22.7, 25.9, 29.4, 31.9 |

| -C H₃ (C22') | 14.1 |

| Isooctanoate Moiety | |

| -C =O (C1) | 173.5 |

| -CO-C H₂- (C2) | 43.5 |

| Branched Alkyl Carbons | 20 - 40 |

Experimental Protocols

While experimental data for the title compound is unavailable, a general protocol for acquiring NMR spectra of a similar long-chain ester is provided below.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, deuterated chloroform).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 16 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

Temperature: 298 K

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 240 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Temperature: 298 K

-

Visualization of Molecular Structure and Key NMR-Active Nuclei

The following diagrams illustrate the molecular structure of a representative isomer of this compound and a conceptual workflow for its NMR analysis.

Caption: Molecular structure of a this compound isomer.

Methodological & Application

Application Note: Quantification of Docosyl Isooctanoate using a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Docosyl isooctanoate is a long-chain ester with applications in various industries, including cosmetics and pharmaceuticals, where it often functions as an emollient or lubricant. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for the quantification of compounds with chromophoric groups. Although this compound, a saturated ester, lacks a strong chromophore for high-wavelength UV detection, it can be effectively quantified at lower wavelengths. This application note presents a detailed protocol for the quantification of this compound using a reverse-phase HPLC-UV method.

Principle

The method employs reverse-phase HPLC, where the stationary phase is non-polar (C18) and the mobile phase is a polar organic solvent.[1] This setup is ideal for the separation of non-polar compounds like this compound.[2][3] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. After elution from the column, the analyte is detected by a UV detector at a low wavelength, where saturated esters exhibit absorbance.[4] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocol

1. Materials and Reagents

-

This compound standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropyl Alcohol (HPLC grade)

-

0.45 µm syringe filters (PTFE or other solvent-compatible membrane)

2. Instrumentation

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a variable wavelength UV detector.

-

A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Data acquisition and processing software.

3. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of isopropyl alcohol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

4. Sample Preparation

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a suitable solvent (e.g., isopropyl alcohol) to achieve a theoretical concentration within the calibration range.

-

Vortex or sonicate the sample to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detection | 205 nm |

| Run Time | 15 minutes |

6. Method Validation Parameters

The method should be validated according to ICH guidelines, assessing the following parameters:

-

Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve by plotting peak area against concentration. The determination coefficient (r²) should be ≥ 0.99.[4][5]

-

Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.[4][5]

-

Accuracy: Determine the accuracy by the recovery method, spiking a placebo or sample matrix with known amounts of this compound at three different concentration levels. The recovery should be within 98-102%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

-

Specificity: Analyze a placebo or blank sample to ensure no interference from excipients or other components at the retention time of this compound.

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5500 |

| RSD of Peak Area (%) | ≤ 2.0 | 0.8 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | 0.9995 |

| Range (µg/mL) | 10 - 200 |

| Precision (RSD %) | |

| - Repeatability | 0.75% |

| - Intermediate Precision | 1.20% |

| Accuracy (% Recovery) | 99.5% - 101.2% |

| Limit of Detection (LOD) | 3 µg/mL |

| Limit of Quantification (LOQ) | 10 µg/mL |

Experimental Workflow Diagram

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

Discussion